N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,2,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-10-9(7-8)13-14-17-10/h3-4,7H,1-2,5-6H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIFGVVFZLEYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=C(C=C2)SN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of Benzo[d][1,2,3]thiadiazole: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Attachment of Pyrrolidine Ring: The benzo[d][1,2,3]thiadiazole is then reacted with a suitable pyrrolidine derivative under conditions that facilitate nucleophilic substitution.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Thiadiazole Ring Formation
Benzo[d] thiadiazole derivatives are typically synthesized via cyclization reactions. For example:
-
Precursor Preparation : A benzothiazole derivative (e.g., substituted thiophenol) undergoes condensation with a thioamide (e.g., thiosemicarbazide) in the presence of a base or acid catalyst .
-
Cyclization : Heating or refluxing conditions facilitate the formation of the thiadiazole ring via elimination of small molecules (e.g., water or H₂S) .
Bromination and Substitution
The 5-position of the thiadiazole ring can be functionalized via:
-
Electrophilic Bromination : Bromine (Br₂) in acetic acid or a halogenating agent (e.g., NBS) selectively brominates the thiadiazole ring at position 5 .
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Nucleophilic Substitution : The brominated intermediate undergoes aromatic nucleophilic substitution (SₙAr) with pyrrolidine-1-carboxamide as the nucleophile. This step may require activating groups (e.g., nitro or cyano) on the benzene ring to enhance reactivity .
Coupling Reactions
The pyrrolidine-1-carboxamide moiety is introduced via:
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Amide Bond Formation : The brominated thiadiazole derivative reacts with pyrrolidine-1-carboxamide under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound .
Thiadiazole Cyclization
The formation of the thiadiazole ring involves the elimination of water or H₂S from a thioamide intermediate:
textR-SH + NH₂NH₂ → R-S-NH-NH₂ → [Cyclization] → Thiadiazole + H₂O/H₂S
This step is critical for stabilizing the aromatic thiadiazole structure .
Bromination and Substitution
Electrophilic bromination occurs at the most reactive position (e.g., position 5), guided by substituents on the benzene ring. Subsequent nucleophilic substitution involves deprotonation of the amide to form a resonance-stabilized intermediate:
textBr-thiadiazole + Pyrrolidine-carboxamide → N-(Thiadiazol-5-yl)pyrrolidine-carboxamide
The reaction conditions (e.g., temperature, solvent) significantly influence regioselectivity and yield .
Reaction Conditions for Thiadiazole Derivatives
| Reaction Type | Conditions | Reference |
|---|---|---|
| Cyclization | Reflux in ethanol with K₂CO₃ | |
| Bromination | Br₂ in acetic acid, room temperature | |
| Nucleophilic Substitution | DMF, K₂CO₃, 80–100°C |
Yields and Purification
| Step | Typical Yield | Purification Method | Reference |
|---|---|---|---|
| Thiadiazole cyclization | 70–85% | Column chromatography | |
| Bromination | 80–90% | Crystallization | |
| Coupling reaction | 60–75% | Recrystallization |
Biological and Chemical Insights
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Reactivity : The thiadiazole ring’s electron-deficient nature enhances susceptibility to nucleophilic substitution, particularly at the 5-position .
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Stability : The fused benzene-thiadiazole system exhibits strong aromaticity, influencing the compound’s stability and reactivity .
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Applications : Thiadiazole-pyrrolidine hybrids are often explored for antimicrobial or anticancer activity, leveraging the carboxamide group for binding interactions .
Research Challenges
Scientific Research Applications
N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Organic Electronics: The compound’s electron-withdrawing properties make it useful in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,2,3]thiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s binding affinity and specificity. The pyrrolidine ring and carboxamide group further modulate its interactions with biological targets, potentially affecting pathways involved in signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]thiadiazole: A simpler compound that lacks the pyrrolidine and carboxamide groups.
Pyrrolidine-1-carboxamide: A compound that lacks the benzo[d][1,2,3]thiadiazole moiety.
N-(Benzo[d][1,2,3]thiadiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a pyrrolidine ring.
Uniqueness
N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide is unique due to the combination of its structural components, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.
Biological Activity
N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,2,3]thiadiazole moiety fused with a pyrrolidine ring and a carboxamide group . This unique structure contributes to its electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzo[d][1,2,3]thiadiazole moiety is known for its electron-withdrawing characteristics, which enhance binding affinity to various biological receptors. The pyrrolidine ring and carboxamide group further modulate these interactions, potentially influencing pathways involved in:
- Signal transduction
- Enzyme inhibition
- Receptor binding
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the thiadiazole scaffold have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Example 1 | HeLa (Cervical) | 10 |
| Example 2 | MCF-7 (Breast) | 15 |
| This compound | A549 (Lung) | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, which are pivotal in inflammatory pathways .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and tested their anticancer activity against multiple cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory properties of similar compounds revealed that they significantly reduced TNF-alpha levels in vitro. This suggests potential for therapeutic use in conditions like rheumatoid arthritis .
Q & A
Q. What are the standard synthetic routes for N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves coupling a benzo[d][1,2,3]thiadiazole scaffold with a pyrrolidine-1-carboxamide moiety. A representative method includes:
- Step 1 : Reacting 5-amino-1,2,3-benzothiadiazole with a carbonyl chloride derivative (e.g., pyrrolidine-1-carbonyl chloride) in the presence of a base like pyridine and a catalyst such as DMAP (4-dimethylaminopyridine) .
- Step 2 : Purification via column chromatography (e.g., using ethyl acetate/hexane) and characterization using TLC (Rf values ≈ 0.49–0.72) and NMR (e.g., δ 1.8–2.5 ppm for pyrrolidine protons) .
Q. Key Characterization Data :
| Technique | Example Data for Analogous Compounds |
|---|---|
| ¹H NMR | δ 2.0–2.5 (m, 4H, pyrrolidine CH₂), 6.8–7.5 (m, aromatic H) |
| HRMS | Calculated: 310.0990 (M+Na); Found: 310.0991 |
| TLC (Rf) | 0.51 (ethyl acetate/hexane, 1:1) |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Critical methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., Zn coordination complexes validate pyrrolidine-carboxamide geometry) .
- Multinuclear NMR : Assigns protons (¹H) and carbons (¹³C) to confirm regiochemistry and rule out tautomeric forms .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <1 ppm error .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR or HRMS) during characterization be resolved?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected peaks in complex mixtures.
- Alternative ionization techniques : Employ ESI-MS vs. MALDI-MS to confirm molecular ion consistency .
Example : A compound with a calculated HRMS of m/z 302.1327 showed m/z 302.1326 experimentally, confirming synthesis accuracy despite minor TLC variability (Rf 0.49 vs. 0.51) .
Q. What strategies optimize the biological activity of thiadiazole-pyrrolidine carboxamides?
- Scaffold hopping : Replace pyrrolidine with piperidine or morpholine to modulate lipophilicity (e.g., compound 5e vs. 5f in antifungal assays) .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., trifluoroethyl) to enhance target binding, as seen in patented analogs .
- pH-dependent activity : Adjust solubility via salt formation (e.g., hydrochloride salts improve bioavailability) .
Q. Statistical Validation :
- Biological assays require ≥3 replicates with p < 0.05 significance (Student’s t-test) .
Q. How are computational methods integrated into experimental design for this compound class?
- Docking studies : Predict binding affinity to targets like fungal enzymes using software (e.g., AutoDock Vina).
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
- Retrosynthetic analysis : Plan feasible routes using databases like Reaxys to avoid unstable intermediates .
Q. What are the challenges in resolving tautomerism or polymorphism in this compound?
- Tautomerism : Use dynamic NMR (variable-temperature studies) to detect interconverting forms (e.g., thiadiazole ring proton exchange) .
- Polymorphism : Screen crystallization conditions (e.g., solvent/anti-solvent ratios) and validate via PXRD. A patented solid-state form of a related carboxamide highlights the importance of polymorph stability in drug development .
Q. How do researchers address low yields in multi-step syntheses?
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Optimization parameters :
Factor Example Adjustment Outcome Reaction time Extended from 12 h to 24 h Yield increased from 5% to 25% Catalyst DMAP vs. no catalyst 15% yield improvement Solvent DMF → Pyridine Reduced side reactions -
Mechanistic studies : Use LC-MS to identify bottlenecks (e.g., intermediate degradation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
